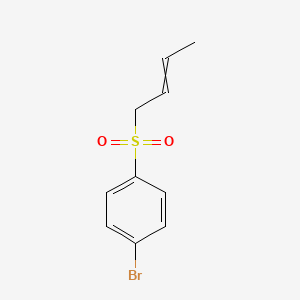

1-Bromo-4-(but-2-ene-1-sulfonyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88576-38-9 |

|---|---|

Molecular Formula |

C10H11BrO2S |

Molecular Weight |

275.16 g/mol |

IUPAC Name |

1-bromo-4-but-2-enylsulfonylbenzene |

InChI |

InChI=1S/C10H11BrO2S/c1-2-3-8-14(12,13)10-6-4-9(11)5-7-10/h2-7H,8H2,1H3 |

InChI Key |

WMHNXDUSTFEXRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCS(=O)(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Mechanistic Investigations of 1 Bromo 4 but 2 Ene 1 Sulfonyl Benzene Transformations

Elucidation of Reaction Pathways for Carbon-Sulfur Bond Formation

The formation of the sulfonyl bridge is a critical step in the synthesis of aryl sulfones. The connection between the benzene (B151609) ring and the butenyl group can be achieved through several mechanistic routes, primarily categorized as radical or ionic pathways.

Radical-mediated sulfonylation has become a prominent method for constructing carbon-sulfur bonds. These reactions typically involve the generation of a sulfonyl radical from a stable precursor, which then engages with a suitable organic substrate. researchgate.net Common precursors for generating sulfonyl radicals include sodium sulfinates, sulfinic acids, and sulfonyl chlorides. researchgate.net

In a plausible synthesis of 1-Bromo-4-(but-2-ene-1-sulfonyl)benzene, a 4-bromobenzenesulfonyl radical could be generated from sodium 4-bromobenzenesulfinate (B8426795) in the presence of an oxidant. This highly reactive radical can then add across the double bond of but-2-ene. The reaction proceeds through a chain mechanism initiated by the formation of the sulfonyl radical. This radical adds to the alkene, forming a carbon-centered radical intermediate, which then propagates the chain. Control experiments often indicate that such processes involve radical intermediates. researchgate.net

Table 1: Illustrative Effect of Initiator on Radical Sulfonylation Yield

| Entry | Initiator | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | AIBN | 80 | 75 |

| 2 | Benzoyl Peroxide | 80 | 82 |

| 3 | UV Light (λ = 365 nm) | 25 | 68 |

Note: Data is illustrative and represents typical trends in radical-initiated reactions.

Ionic pathways for C-S bond formation typically proceed via nucleophilic substitution, where a sulfur-based nucleophile attacks an electrophilic carbon center. For the synthesis of the target compound, this would likely involve the reaction of a 4-bromobenzenesulfinate salt (acting as a nucleophile) with a but-2-enyl halide (e.g., 1-chlorobut-2-ene).

This reaction follows an S_N2-type mechanism, where the sulfinate anion displaces the halide leaving group in a single concerted step. The choice of solvent is crucial, with polar aprotic solvents generally favoring such bimolecular nucleophilic substitutions. The stereochemistry of the butenyl group can be a key indicator of the operative mechanism.

Mechanistic Studies of Bromine Functional Group Transformations

The bromine atom on the aromatic ring is a versatile functional group that can be transformed through various substitution mechanisms. The electronic nature of the para-sulfonyl group, which is strongly electron-withdrawing, profoundly influences the reactivity of the aryl bromide.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. chemistrysteps.com The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.comlumenlearning.com

In this compound, the ring is strongly deactivated towards EAS due to the powerful electron-withdrawing nature of the sulfonyl group. The bromine atom is also deactivating. Directing effects must be considered: the bromo group is an ortho, para-director, while the sulfonyl group is a meta-director. Given the superior deactivating and directing influence of the sulfonyl group, incoming electrophiles will preferentially add to the positions meta to it (and ortho to the bromine).

Table 2: Predicted Product Distribution for Nitration of this compound

| Product | Position of -NO₂ | Predicted Yield |

|---|---|---|

| 1-Bromo-2-nitro-4-(but-2-ene-1-sulfonyl)benzene | C2 (ortho to Br, meta to SO₂R) | Major Product |

Note: This distribution is a prediction based on established directing effects in electrophilic aromatic substitution.

Aryl halides can undergo nucleophilic substitution, though the mechanisms differ significantly from S_N1 and S_N2 reactions. wikipedia.org

Addition-Elimination (S_NAr) Mechanism: The presence of the strong electron-withdrawing sulfonyl group para to the bromine atom makes the ring electron-deficient and activates it towards nucleophilic attack. libretexts.org This facilitates the S_NAr mechanism, which involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing sulfonyl group. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

This pathway is favored by strong nucleophiles and the presence of potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

Elimination-Addition (Benzyne) Mechanism: Under conditions involving a very strong base, such as sodium amide (NaNH₂), an alternative pathway becomes possible. chemistrysteps.commakingmolecules.com This mechanism proceeds via a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com

Elimination: The strong base abstracts a proton from the position ortho to the bromine atom. This is followed by the elimination of the bromide ion, forming a transient triple bond within the benzene ring (a benzyne). makingmolecules.comdalalinstitute.com

Addition: The nucleophile then attacks one of the two carbons of the benzyne triple bond, followed by protonation to yield the final product. makingmolecules.com

For this compound, deprotonation would occur at the carbon adjacent to the bromine, leading to a single benzyne intermediate. Subsequent nucleophilic attack could potentially occur at two different positions on the benzyne, although electronic effects from the sulfonyl group would likely direct the incoming nucleophile. dalalinstitute.com

While the target molecule lacks a traditional benzylic position (a carbon directly attached to both an aromatic ring and a hydrogen), the but-2-ene-1-sulfonyl group contains allylic hydrogens that exhibit similar reactivity. The term "benzylic position" in this context refers to the analogous reactive C-H bonds adjacent to the π-system of the double bond. Free-radical halogenation occurs almost exclusively at this allylic position due to the formation of a resonance-stabilized radical intermediate. pearson.comchemistrysteps.com

This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide) or light. chadsprep.comlibretexts.org The mechanism involves three stages:

Initiation: Homolytic cleavage of the initiator or the N-Br bond generates a bromine radical. pearson.com

Propagation: The bromine radical abstracts an allylic hydrogen from the butenyl chain, forming a resonance-stabilized allylic radical. This radical then reacts with Br₂ (present in low concentrations) to form the brominated product and a new bromine radical, which continues the chain. libretexts.org

Termination: Two radicals combine to end the chain reaction.

The stability of the allylic radical ensures high regioselectivity for substitution at the carbon adjacent to the double bond over other positions in the alkyl chain. chemistrysteps.com

Mechanistic Insights into Stereoselective Reactions of Aryl Alkenyl Sulfones

The reactivity of aryl alkenyl sulfones like this compound is largely dictated by the electron-deficient nature of the double bond, making it susceptible to nucleophilic attack. Furthermore, the allylic protons and the potential for the sulfonyl group to act as a leaving group or to stabilize adjacent carbanions contribute to a rich and varied reactivity profile, often with significant stereochemical implications.

One of the most common transformations of alkenyl sulfones is the Michael addition , where a nucleophile adds to the β-carbon of the double bond. The stereochemical outcome of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the addition of soft nucleophiles to vinyl sulfones often proceeds in a stereoselective manner. scripps.edu

Another key reaction is isomerization . Vinylic phenylsulfones containing a β-hydroxyl stereocenter can undergo a diastereoselective isomerization to the corresponding allylic isomer upon treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The diastereoselectivity of this reaction is often dependent on the steric bulk of the substituents. chemrxiv.org For a compound like this compound, which is an allylic sulfone, the reverse isomerization to a vinylic sulfone could be a competing or sequential process under certain basic conditions, with the stereochemistry of the resulting double bond being influenced by thermodynamic and kinetic factors.

Radical-mediated reactions also offer a pathway for the transformation of aryl alkenyl sulfones. For example, the radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols can lead to the formation of vinyl sulfides, often with an inversion of stereochemistry. nih.gov The stereochemical outcome is dependent on the geometry of the starting vinyl sulfone. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool for the stereoselective functionalization of vinyl sulfones. These reactions often proceed via radical intermediates, and the stereoselectivity is controlled by the catalyst and reaction conditions. For example, the coupling of vinyl sulfones with photoredox-generated α-amino radicals can produce allylic amines with high yield and excellent control over the olefin geometry. princeton.edu

The following table summarizes representative stereoselective reactions of aryl alkenyl sulfones, which can be extrapolated to understand the potential transformations of this compound.

| Reaction Type | Substrate Type | Reagents/Catalyst | Key Mechanistic Feature | Stereochemical Outcome |

| Isomerization | β-Hydroxy Vinylsulfone | DBU | Base-catalyzed proton abstraction and rearrangement | Diastereoselective formation of allylic isomer |

| Thiodesulfonylation | Vinyl Sulfone | Aryl Thiol, ACCN | Radical addition-elimination | Inversion of stereochemistry (E/Z) |

| Photoredox Vinylation | Vinyl Sulfone | Photoredox catalyst, Amine | Single-electron transfer, radical coupling | High E:Z selectivity |

| Michael Addition | Electron-deficient Alkene | N-Arylsulfonyl Hydroxylamine | Formation of arylsulfinate and subsequent Michael addition | High yield of addition product |

Computational Contributions to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organosulfur compounds, including aryl alkenyl sulfones. mdpi.com These computational studies provide valuable insights into transition state geometries, reaction energy barriers, and the origins of stereoselectivity, which are often difficult to probe experimentally.

For reactions involving aryl alkenyl sulfones, DFT calculations can be employed to:

Model Transition States: By calculating the energies and geometries of various possible transition states, researchers can predict the most likely reaction pathway and understand the factors that control stereoselectivity. For example, in a Michael addition, computational models can reveal why one diastereomeric transition state is favored over another.

Elucidate Reaction Pathways: Computational studies can map out the entire potential energy surface of a reaction, identifying intermediates and transition states. This is particularly useful for complex, multi-step reactions or when competing reaction pathways exist. For instance, in the isomerization of β-hydroxy vinylsulfones, DFT could help to rationalize the observed diastereoselectivity by comparing the activation energies for the formation of different stereoisomers. chemrxiv.org

Understand Catalyst-Substrate Interactions: In catalyzed reactions, computational modeling can shed light on how a chiral catalyst interacts with the substrate to induce stereoselectivity. This understanding is crucial for the rational design of new and more efficient catalysts.

Predict Reactivity and Selectivity: DFT calculations can be used to predict the regioselectivity and stereoselectivity of reactions for which experimental data is not yet available. For a molecule like this compound, computational studies could predict its behavior in various stereoselective transformations.

A study on the copolymerization of methyl vinyl sulfone and ethylene (B1197577) catalyzed by palladium complexes utilized DFT calculations to investigate the origins of different catalytic performances. mdpi.com The calculations revealed the free energy profiles for monomer insertion and helped to understand the regioselectivity of the reaction. mdpi.com Such computational approaches could be applied to understand and predict the stereoselective reactions of this compound with various reagents and catalysts.

The following table highlights the types of insights that can be gained from computational studies of reactions involving aryl alkenyl sulfones.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Transition State Analysis | Determination of activation energies and geometries, rationalization of stereochemical outcomes |

| Potential Energy Surface Mapping | Reaction Pathway Elucidation | Identification of intermediates and competing pathways |

| Molecular Dynamics (MD) | Catalyst-Substrate Interaction | Understanding the role of non-covalent interactions in stereocontrol |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling Complex Systems | Studying reactions in solvent or with large catalyst systems |

Computational Chemistry Studies on 1 Bromo 4 but 2 Ene 1 Sulfonyl Benzene

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction pathways. For 1-Bromo-4-(but-2-ene-1-sulfonyl)benzene, this would involve mapping the potential energy surface for various reactions. Key areas of investigation would include:

Identification of Reactive Sites: Computational models can identify which atoms or functional groups in the molecule are most likely to participate in a chemical reaction. This is often done by calculating electrostatic potentials and atomic charges.

Transition State Theory: By locating the transition state structures for a given reaction, the activation energy can be calculated. This provides a quantitative measure of how fast a reaction is likely to proceed.

Reaction Mechanisms: Computational studies can help to distinguish between different possible mechanisms for a reaction by comparing the calculated energy barriers for each pathway. For the butene chain, this could involve modeling addition reactions, while the bromo-substituted benzene (B151609) ring could be studied for nucleophilic aromatic substitution or cross-coupling reactions.

While no specific studies on this molecule are available, research on the reactivity of bromoalkenes has explored oxidative hydrolysis reactions, which could be a potential transformation for the butene moiety.

Stereochemical Analysis and Selectivity Prediction through Computational Modeling

The but-2-ene group in this compound can exist as either the E or Z isomer. Furthermore, reactions involving the double bond can lead to the formation of new stereocenters. Computational modeling is a valuable tool for analyzing and predicting stereochemical outcomes.

Conformational Analysis of Stereoisomers: The relative energies of the E and Z isomers, as well as different rotamers, could be calculated to determine the most stable conformations.

Prediction of Stereoselectivity: For reactions that can produce multiple stereoisomers, computational methods can be used to calculate the activation energies for the formation of each product. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. This is particularly relevant for reactions such as epoxidation or dihydroxylation of the butene double bond.

Studies on diastereomeric sulfones have shown that computational analysis can be pivotal in understanding the stereochemistry of elimination reactions. Similar modeling for this compound would provide valuable predictions for its stereochemical behavior.

Synthetic Utility and Advanced Applications in Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

1-Bromo-4-(but-2-ene-1-sulfonyl)benzene is a pluripotent synthetic intermediate, with its reactivity being modulated by the specific reaction conditions employed. The bromoaryl group can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the para-position of the benzene (B151609) ring. The butenyl sulfone moiety, on the other hand, can act as a Michael acceptor, a precursor to stabilized carbanions, or a leaving group in substitution reactions. This dual reactivity allows for a modular and convergent approach to the synthesis of complex target molecules.

The sulfone group, in particular, is a key functional group in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. For instance, sulfone-containing compounds have been investigated as potential therapeutic agents for conditions such as Alzheimer's disease and lymphocytic leukemia. researchgate.net The presence of the butenyl group provides a handle for further functionalization, such as epoxidation, dihydroxylation, or metathesis reactions, enabling the construction of intricate molecular frameworks.

The versatility of this building block is further underscored by the numerous transformations that can be performed on the sulfonyl group itself. For example, desulfonylation reactions can be employed to introduce a carbon-carbon bond, while modifications of the sulfonyl group can be used to modulate the electronic properties of the molecule. The combination of these reactive sites makes this compound a powerful tool in the arsenal (B13267) of the synthetic organic chemist.

Application in Tandem and Cascade Reactions

The strategic placement of multiple reactive functionalities within this compound makes it an ideal substrate for tandem and cascade reactions. These one-pot processes, where multiple bond-forming events occur sequentially without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and stereocontrol.

For instance, the bromoaryl group can be utilized in a palladium-catalyzed tandem reaction, such as a Suzuki-Miyaura/allylic substitution sequence. In a related study, a three-component palladium-catalyzed tandem process was developed to prepare (2-arylallyl) aryl sulfones from a boronic acid, a sodium sulfinate, and 2-bromoallyl acetate. researchgate.net This highlights the potential for this compound to undergo similar transformations, where the bromo group is first coupled with a suitable partner, followed by an intramolecular or intermolecular reaction involving the butenyl sulfone moiety.

Furthermore, the butenyl sulfone can participate in tandem conjugate addition/cyclization sequences. The Michael acceptor properties of the α,β-unsaturated sulfone allow for the initial addition of a nucleophile, generating an intermediate that can then undergo an intramolecular cyclization. This strategy has been successfully employed in the synthesis of various carbocyclic and heterocyclic systems. The presence of the bromoaryl group provides an additional site for diversification either before or after the tandem sequence.

A one-pot tandem reaction involving the copper(I)-catalyzed carbomagnesiation of acetylenic sulfones and their subsequent reaction with N-tosylimines has been shown to produce polysubstituted allylic amines with high regio- and stereoselectivity. tandfonline.com This demonstrates the potential of sulfone-containing substrates to participate in complex, multi-component tandem reactions.

Strategies for Stereoselective Synthesis Utilizing the Compound

The butenyl moiety in this compound presents an opportunity for the development of stereoselective synthetic methods. The double bond can be subjected to a variety of stereoselective transformations, such as asymmetric dihydroxylation, epoxidation, or hydrogenation, to introduce new stereocenters with high levels of enantiomeric or diastereomeric control.

One notable strategy involves the use of chiral catalysts to control the stereochemical outcome of reactions involving the butenyl sulfone. For example, asymmetric hydrogenation of unsaturated sulfones using transition metal catalysts, such as ruthenium, rhodium, or iridium complexes with chiral ligands, has proven to be a powerful method for the synthesis of chiral sulfones. researchgate.net This approach could be directly applied to this compound to generate the corresponding chiral saturated sulfone.

In a similar vein, the stereoselective synthesis of allylic amines has been achieved through a one-pot tandem reaction of acetylenic sulfones, Grignard reagents, and N-tosylimines, with the stereochemistry of the product being determined by the geometry of the intermediate vinylcuprate. tandfonline.com This suggests that stereoselective additions to the butenyl sulfone moiety of the title compound could be achieved through careful selection of reagents and reaction conditions.

Furthermore, recent advances in nickel- and photoredox-catalyzed reactions have enabled the enantioselective sulfonylalkenylation of alkenes, providing a direct route to enantioenriched β-chiral sulfones. acs.org Such a strategy could be adapted to synthesize chiral derivatives of this compound.

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Asymmetric Hydrogenation | [Rh(cod)2]BF4 / (R,S)-PPF-P(t-Bu)2 | Enantioselective reduction of C=C | researchgate.net |

| Asymmetric Dihydroxylation | AD-mix-β | Diastereoselective diol formation | N/A |

| Enantioselective Sulfonylalkenylation | Ni(OTf)2 / Chiral Ligand | Enantioenriched β-chiral sulfones | acs.org |

Industrial Relevance and Scalability Considerations

The industrial relevance of this compound is intrinsically linked to the importance of the sulfone functional group in various commercial products. Sulfones are integral components of numerous pharmaceuticals, agrochemicals, and high-performance polymers. wikipedia.org The presence of both a bromoaryl group, a common feature in many active pharmaceutical ingredients, and a versatile butenyl sulfone moiety suggests that this compound could serve as a key intermediate in the synthesis of commercially valuable products.

The scalability of synthetic routes to this compound and its subsequent transformations is a critical factor for its industrial application. The synthesis of related aryl sulfones has been demonstrated on a gram scale, suggesting that the production of this compound in larger quantities is feasible. organic-chemistry.orgorganic-chemistry.org However, the use of expensive reagents or catalysts, such as palladium, could present a challenge for large-scale production. Therefore, the development of cost-effective and efficient synthetic methods is crucial.

The purification of sulfone-containing intermediates can sometimes be challenging due to their high polarity and crystallinity. The development of robust purification protocols, such as crystallization or chromatography methods suitable for large-scale production, would be necessary. Furthermore, safety considerations associated with the handling of reagents and intermediates, as well as the management of waste streams, are paramount in an industrial setting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.